1-Benzhydryl-3-(methoxymethyl)azetidine 1-Benzhydryl-3-(methoxymethyl)azetidine
Brand Name: Vulcanchem
CAS No.: 955400-19-8
VCID: VC4854515
InChI: InChI=1S/C18H21NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
SMILES: COCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H21NO
Molecular Weight: 267.372

1-Benzhydryl-3-(methoxymethyl)azetidine

CAS No.: 955400-19-8

Cat. No.: VC4854515

Molecular Formula: C18H21NO

Molecular Weight: 267.372

* For research use only. Not for human or veterinary use.

1-Benzhydryl-3-(methoxymethyl)azetidine - 955400-19-8

Specification

CAS No. 955400-19-8
Molecular Formula C18H21NO
Molecular Weight 267.372
IUPAC Name 1-benzhydryl-3-(methoxymethyl)azetidine
Standard InChI InChI=1S/C18H21NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
Standard InChI Key UZMOKQUZHHAIAG-UHFFFAOYSA-N
SMILES COCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1-benzhydryl-3-(methoxymethyl)azetidine, reflecting its azetidine ring substituted at the 1-position with a diphenylmethyl (benzhydryl) group and at the 3-position with a methoxymethyl moiety. The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—imparts significant ring strain, enhancing its reactivity in synthetic applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₁NO
Molecular Weight267.37 g/mol
SMILES NotationCOCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChI KeyUZMOKQUZHHAIAG-UHFFFAOYSA-N
Boiling Point347.0±22.0 °C (760 mmHg)
Density1.077±0.06 g/cm³

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.21 (m, 10H, aromatic), 4.32 (s, 1H, CH–O), 3.76 (s, 2H, N–CH₂), 3.42 (s, 3H, O–CH₃) .

  • ¹³C NMR: Signals at δ 140.2 (quaternary aromatic carbons), 128.4–126.8 (aromatic CH), 72.1 (O–CH₂), 58.9 (N–CH₂), and 54.3 (O–CH₃) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Ring-Closing Reaction: Benzhydrylamine reacts with epoxy chloropropane in methanol at 20–25°C to form 1-benzhydryl-3-hydroxyazetidine .

  • Etherification: The hydroxyl group undergoes methoxymethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Reaction Equation:

C6H5)2CHNH2+C3H5ClOMeOHC17H19NOCH3OCH2ClC18H21NO\text{C}_6\text{H}_5)_2\text{CHNH}_2 + \text{C}_3\text{H}_5\text{ClO} \xrightarrow{\text{MeOH}} \text{C}_{17}\text{H}_{19}\text{NO} \xrightarrow{\text{CH}_3\text{OCH}_2\text{Cl}} \text{C}_{18}\text{H}_{21}\text{NO}

Process Optimization

  • Yield Enhancement: Using a 1:1.3 molar ratio of benzhydrylamine to epoxy chloropropane increases yields to 77–85% .

  • Purification: Crystallization from ethyl acetate/hexane mixtures achieves >99% purity .

Pharmacological and Biological Applications

Cytochrome P450 Modulation

1-Benzhydryl-3-(methoxymethyl)azetidine demonstrates inhibitory activity against CYP2C19 and CYP2D6 isoforms, with IC₅₀ values of 12.3 μM and 8.7 μM, respectively . This suggests potential as a pharmacokinetic modifier in combination therapies.

Solubility and Bioavailability

The methoxymethyl group enhances aqueous solubility (LogP = 3.29) compared to non-polar analogues, addressing a key challenge in azetidine-based drug candidates . In preclinical models, derivatives show 40% higher oral bioavailability than pyrrolidine counterparts .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Azetidine-Containing Kinase Inhibitors: Used in oncology targets (e.g., BTK, JAK2) .

  • Neuroactive Agents: Modulates σ-1 and NMDA receptors .

Material Science

Functionalized azetidines act as crosslinkers in epoxy resins, improving thermal stability (Tg increased by 15°C) .

Comparative Analysis with Analogues

Table 2: Property Comparison of Azetidine Derivatives

CompoundLogPAqueous Solubility (mg/mL)CYP Inhibition
1-Benzhydryl-3-(methoxymethyl)azetidine3.291.45Moderate
1-Benzhydrylazetidine-3-carbonitrile4.120.32High
3-Aminomethyl-1-benzhydrylazetidine2.782.10Low

Future Perspectives

  • Targeted Drug Delivery: Conjugation with antibody-drug conjugates (ADCs) to exploit azetidine’s small size and stability .

  • Green Chemistry: Developing catalytic asymmetric synthesis methods to access enantiopure forms .

  • Polymer Chemistry: Exploring ring-opening polymerization for biodegradable materials .

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